An In-depth Technical Guide to 5-Bromo-8-chloroquinolin-2-amine: A Versatile Scaffold in Chemical Synthesis
An In-depth Technical Guide to 5-Bromo-8-chloroquinolin-2-amine: A Versatile Scaffold in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Core in Modern Chemistry
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and versatile functionalization capabilities have led to its incorporation into a wide array of biologically active compounds and functional materials. Among the vast family of quinoline derivatives, halogenated 2-aminoquinolines represent a particularly valuable class of synthetic intermediates. This guide focuses on the chemical properties, synthesis, and potential applications of 5-Bromo-8-chloroquinolin-2-amine, a trifunctionalized quinoline with significant potential as a building block in the development of novel molecular entities. The strategic placement of an amino group and two distinct halogens on the quinoline core provides a rich platform for a variety of chemical transformations, making it a molecule of considerable interest to the scientific community.
Physicochemical Properties of 5-Bromo-8-chloroquinolin-2-amine
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While detailed experimental data for 5-Bromo-8-chloroquinolin-2-amine is not extensively published, its key properties can be summarized based on available data from chemical suppliers and analogous structures.
| Property | Value | Source |
| CAS Number | 1343863-73-9 | |
| Molecular Formula | C₉H₆BrClN₂ | |
| Molecular Weight | 257.52 g/mol | |
| Physical Form | Powder | |
| Purity | Typically ≥95% | [1] |
Note: Further experimental characterization is required to determine properties such as melting point, boiling point, and solubility in various solvents.
Synthesis of 5-Bromo-8-chloroquinolin-2-amine: A Strategic Approach
Representative Synthetic Protocol: A Multi-step Approach
A hypothetical, yet chemically sound, multi-step synthesis is proposed below. This protocol is based on well-established organic reactions and serves as a guide for the laboratory synthesis of 5-Bromo-8-chloroquinolin-2-amine.
Step 1: Synthesis of a Dihaloaniline Precursor
The synthesis would likely begin with a commercially available dihaloaniline, such as 2-bromo-5-chloroaniline. This precursor sets the stage for the formation of the quinoline ring with the desired halogen substitution pattern on the benzene portion of the bicyclic system.
Step 2: Friedländer Annulation for Quinoline Ring Formation
The Friedländer synthesis is a classic and versatile method for constructing the quinoline ring. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. In this case, the dihaloaniline would first need to be converted to the corresponding 2-amino-3-bromo-6-chlorobenzaldehyde. This intermediate would then be reacted with a suitable partner, such as a compound that can generate an acetaldehyde enolate or its equivalent, under acidic or basic conditions to yield the 2-unsubstituted 5-bromo-8-chloroquinoline.
Step 3: Amination of the Quinoline Core
The final step would be the introduction of the amino group at the 2-position. This can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. First, the 2-position of the 5-bromo-8-chloroquinoline would need to be activated, for example, by conversion to a 2-chloro or 2-bromo derivative. This 2-halo-5-bromo-8-chloroquinoline could then be reacted with an ammonia source, such as aqueous ammonia or a protected amine followed by deprotection, often under elevated temperature and pressure, or by using modern cross-coupling methods like the Buchwald-Hartwig amination.
Caption: A plausible synthetic workflow for 5-Bromo-8-chloroquinolin-2-amine.
Structural Characterization
The unambiguous identification of 5-Bromo-8-chloroquinolin-2-amine relies on a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the structure of organic molecules. For 5-Bromo-8-chloroquinolin-2-amine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The coupling patterns and chemical shifts of these protons would provide definitive information about the substitution pattern. Similarly, the ¹³C NMR spectrum would display a unique set of signals for each carbon atom in the molecule, further confirming its structure. While specific experimental NMR data for this compound is not publicly available, researchers can predict the approximate chemical shifts based on data from structurally related quinoline derivatives.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For 5-Bromo-8-chloroquinolin-2-amine, high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula, C₉H₆BrClN₂. The mass spectrum would also exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-Bromo-8-chloroquinolin-2-amine would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine group in the region of 3400-3250 cm⁻¹ (typically two bands).[4] The C-N stretching of the aromatic amine would likely appear in the 1335-1250 cm⁻¹ region.[4]
Chemical Reactivity and Synthetic Utility
The synthetic utility of 5-Bromo-8-chloroquinolin-2-amine stems from the distinct reactivity of its three functional groups: the primary amino group, the bromine atom, and the chlorine atom. This trifunctional nature allows for a wide range of selective chemical modifications.
Reactions of the Amino Group
The primary amino group at the 2-position is a versatile handle for further functionalization. It can undergo a variety of reactions, including:
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Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
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Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be converted to a variety of other functional groups (e.g., -OH, -CN, -X where X is a halogen) via Sandmeyer-type reactions.
Reactions of the Halogen Substituents
The bromine and chlorine atoms on the benzene ring are excellent leaving groups for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds can potentially be exploited for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.
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Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.
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Heck Coupling: Reaction with alkenes to form substituted alkenes.
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Buchwald-Hartwig Amination: Reaction with amines to introduce new amino substituents.
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Sonogashira Coupling: Reaction with terminal alkynes to form alkynylated quinolines.
Caption: Key reaction pathways for the functionalization of 5-Bromo-8-chloroquinolin-2-amine.
Potential Applications in Drug Discovery and Materials Science
The quinoline scaffold is a well-established pharmacophore in drug discovery, with numerous quinoline-based drugs approved for clinical use. The unique substitution pattern of 5-Bromo-8-chloroquinolin-2-amine makes it an attractive starting material for the synthesis of novel therapeutic agents.
Anticancer Drug Development
Many substituted quinolines have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases, topoisomerases, and cell signaling pathways. The ability to selectively functionalize the amino and halogen positions of 5-Bromo-8-chloroquinolin-2-amine allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds. For example, the amino group can be modified to introduce side chains that enhance binding to a biological target, while the halogen positions can be used to attach other pharmacophoric groups or to modulate the physicochemical properties of the molecule, such as its solubility and metabolic stability.
Other Therapeutic Areas
Beyond oncology, quinoline derivatives have shown promise in a wide range of therapeutic areas, including as antimalarial, antibacterial, antiviral, and anti-inflammatory agents. The versatile chemistry of 5-Bromo-8-chloroquinolin-2-amine makes it a valuable platform for the development of new drugs targeting these and other diseases.
Materials Science
The rigid, planar structure of the quinoline ring system, combined with its electronic properties, makes it a suitable core for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The functional groups on 5-Bromo-8-chloroquinolin-2-amine can be used to tune the electronic and photophysical properties of the resulting materials and to control their self-assembly and morphology in thin films.
Conclusion
5-Bromo-8-chloroquinolin-2-amine is a strategically functionalized heterocyclic compound with significant potential as a versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of selective chemical transformations, making it an attractive starting point for the synthesis of complex molecules with potential applications in drug discovery and materials science. While detailed experimental data for this specific compound is currently limited in the public domain, this guide provides a comprehensive overview of its expected properties, plausible synthetic routes, and potential applications based on the well-established chemistry of the quinoline scaffold. Further research into the synthesis, characterization, and reactivity of 5-Bromo-8-chloroquinolin-2-amine is warranted to fully unlock its potential as a valuable tool for chemical innovation.
References
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Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link][2]
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PubChem. 5-Bromo-1-chloro-2-methyl-3-nitrobenzene. [Link][3]
